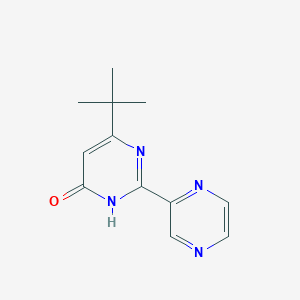
6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with a tert-butyl group and a pyrazine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.
Introduction of the Pyrazine Ring: The pyrazine ring can be introduced via a condensation reaction with a suitable pyrazine derivative.
tert-Butyl Substitution: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the pyrimidine ring.
Reduction: Reduction reactions could target the pyrazine ring, potentially converting it to a dihydropyrazine derivative.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyrimidine or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.
Substitution: Reagents like halides, amines, or organometallic compounds under appropriate conditions (e.g., acidic or basic) could facilitate substitution reactions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. Generally, compounds like 6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyrazin-2-yl)pyrimidin-4-ol: Lacks the tert-butyl group, which might affect its biological activity and solubility.
6-(tert-Butyl)pyrimidin-4-ol: Lacks the pyrazine ring, potentially altering its interaction with biological targets.
6-(tert-Butyl)-2-(pyridin-2-yl)pyrimidin-4-ol: Similar structure but with a pyridine ring instead of a pyrazine ring, which could influence its chemical reactivity and biological properties.
Uniqueness
The presence of both the tert-butyl group and the pyrazine ring in 6-(tert-Butyl)-2-(pyrazin-2-yl)pyrimidin-4-ol might confer unique properties, such as enhanced stability, specific binding interactions, or distinct reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
4-tert-butyl-2-pyrazin-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H14N4O/c1-12(2,3)9-6-10(17)16-11(15-9)8-7-13-4-5-14-8/h4-7H,1-3H3,(H,15,16,17) |
Clave InChI |
SUHNXWPTGMYUNQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=O)NC(=N1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



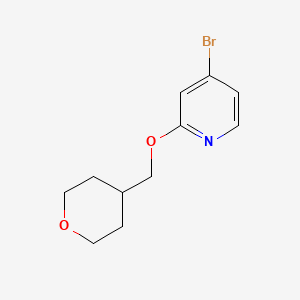

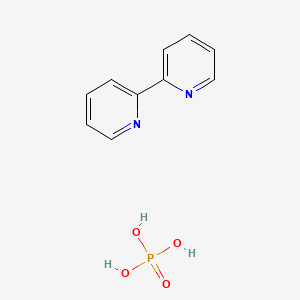
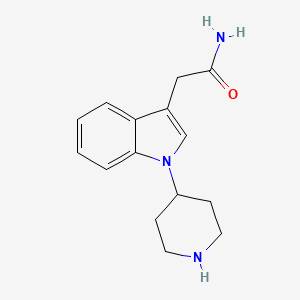

![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
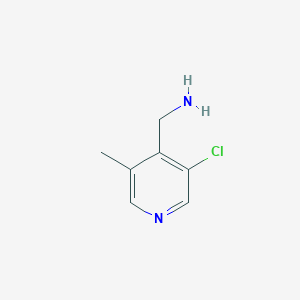
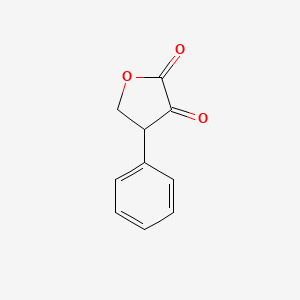
methyl]pyrrolidine](/img/structure/B12827756.png)

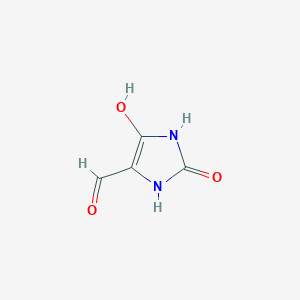
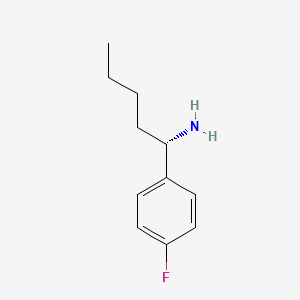
![N-[2-(2,4-Diaminopyrido[2,3-D]pyrimidin-7-Yl)-2-Methylpropyl]-4-Phenoxybenzamide](/img/structure/B12827793.png)
